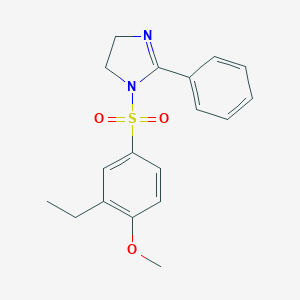

5-metil-N-(4-metilfenil)-1-fenil-1H-1,2,3-triazol-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

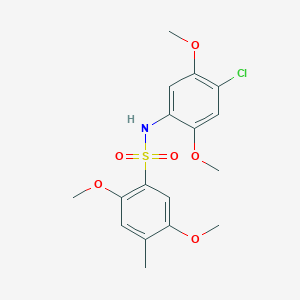

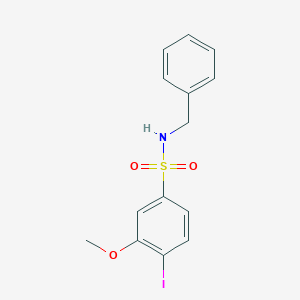

The compound “5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a heterocyclic aromatic organic compound . It is part of the family of nitrogen-containing heterocycles, which are significant in our lives because of their existence in many naturally occurring molecules .

Synthesis Analysis

The compound was synthesized from the reaction of ethyl 2-cyano-3-ethoxyacrylate and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol for 2 hours . The solid obtained was collected by filtration, washed with ethanol, dried, and recrystallized from dimethylformamide to give colourless crystals in 73% yield .Molecular Structure Analysis

The molecular structure of the compound is C22H22N8O2 . It is monoclinic, with a = 15.5175 (5) Å, b = 7.9715 (3) Å, c = 17.3941 (5) Å, β = 90.005 (3)°, V = 2151.61 (12) Å3, Z = 4 .Physical And Chemical Properties Analysis

The compound is a colorless solid . It has a molecular formula of C22H22N8O2 and a molar mass of 80.088 g cm−3 .Mecanismo De Acción

The mechanism of action of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of pro-inflammatory cytokines, while MMPs are involved in the degradation of extracellular matrix proteins. Inhibiting the activity of these enzymes can lead to anti-inflammatory and anti-cancer effects.

Biochemical and Physiological Effects:

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and reduce inflammation in animal models. 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antioxidant properties and can scavenge free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high purity. 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized with a purity of over 98%, which makes it ideal for use in various experiments. However, one limitation of using 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water. This can make it difficult to dissolve 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in certain experiments.

Direcciones Futuras

There are various future directions for the study of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its anti-cancer properties and its potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Additionally, more studies are needed to fully understand the mechanism of action of 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its effects on various enzymes and pathways.

Métodos De Síntesis

5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods. One of the most common methods is the reaction of 4-methylphenylhydrazine with ethyl 2-cyanoacetate in the presence of a catalyst, followed by the reaction of the resulting compound with phenyl isocyanate. This method yields 5-methyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide with a purity of over 98%.

Aplicaciones Científicas De Investigación

- Derivados de Isoxazol: HWA-486 pertenece a la clase de derivados de isoxazol. Estos compuestos han sido investigados por sus propiedades inmunorreguladoras . Específicamente, HWA-486 se ha estudiado como un agente inmunoestimulante con posibles aplicaciones en pacientes con quimioterapia.

- Compuesto Relacionado: HWA-486 comparte similitudes estructurales con 5-metil-N-(4-metilfenil)-1,3,4-tiadiazol-2-amina. Investigar sus propiedades junto con HWA-486 puede revelar más información.

Inmunomodulación y Regulación de la Función Inmune

Análogos de Tiadiazol

Propiedades

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-8-10-14(11-9-12)18-17(22)16-13(2)21(20-19-16)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCUZPUQVWFQIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B497986.png)

![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B497987.png)

![2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497994.png)

![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)

![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)